Pimavanserin tartrate
Overview
Description
Synthesis Analysis
Pimavanserin tartrate's synthesis involves a practical route ensuring high purity and yield, starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine. The process, characterized by its use of inexpensive materials, mild conditions, and an overall acceptable yield, is a testament to the synthetic accessibility of this compound. An improved synthesis approach emphasizes environmental friendliness by utilizing water as a solvent, highlighting advancements in green chemistry practices for pharmaceutical manufacturing (Wu et al., 2019).
Molecular Structure Analysis
Pimavanserin tartrate's molecular structure, defined by its selective serotonin 5-HT2A receptor inverse agonism, underlies its mechanism of action. The compound's design facilitates specific interactions with the receptor, which is crucial for its efficacy in treating psychosis without exacerbating motor symptoms, a common challenge in Parkinson's disease management (Abbas & Roth, 2008).
Chemical Reactions and Properties
Analytical studies focusing on pimavanserin tartrate have developed methods for its estimation in bulk and pharmaceutical formulations, utilizing techniques like UV-spectrophotometry and high-performance thin-layer chromatography (HPTLC). These methods underscore the compound's defined chemical behavior and interactions under various analytical conditions, facilitating its quality control and assurance in pharmaceutical development (Wahab, Khan, & Shirkhedkar, 2020).
Scientific Research Applications
Scientific Research Applications of Pimavanserin Tartrate
Sleep Improvement in Healthy Adults
Pimavanserin tartrate has been shown to significantly increase slow wave sleep (SWS) and decrease the number of awakenings in healthy adults without adversely affecting performance on attention/vigilance tasks (Ancoli-Israel et al., 2011).
Analytical Method Development
Studies have focused on developing UV spectrophotometric methods for the quantification of Pimavanserin tartrate in bulk material and tablet formulations, indicating its importance in pharmaceutical analysis (Abdul Talib Abdul Wahab et al., 2020).
Treatment of Parkinson’s Disease Psychosis
Pimavanserin is the first FDA-approved atypical antipsychotic drug for treating hallucinations and delusions associated with Parkinson’s disease psychosis. Its unique pharmacological profile, which includes a potent inverse agonist at 5-HT2A receptors, contributes to its therapeutic advantages (Sahli & Tarazi, 2018).
Synthesis Improvement
Research has been conducted to improve the synthetic route of pimavanserin tartrate, achieving a high purity and acceptable overall yield, highlighting the drug's significance in chemical manufacturing (Caijiao Wu et al., 2019).
Potential Glioblastoma Therapy
Pimavanserin tartrate has been identified as a potent inhibitor of the Ca2+-calcineurin-NFAT pathway, showing promise as a novel alternative drug for glioblastoma therapy (Zhenzhen Liu et al., 2021).
Repurposing for Pancreatic Cancer
Studies have shown that pimavanserin tartrate can significantly suppress pancreatic cancer cells’ proliferation and induce apoptosis, suggesting its potential in cancer treatment (Sharavan Ramachandran et al., 2020).
Safety and Tolerability in Alzheimer's Disease Psychosis
Pimavanserin has been evaluated for safety, tolerability, and efficacy in patients with Alzheimer's disease psychosis, highlighting its potential application in treating different types of neuropsychiatric disorders (C. Ballard et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H34FN3O2.C4H6O6/c2*1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h2*4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSULKHNAKTFIZ-CEAXSRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H74F2N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220958 | |
Record name | Pimavanserin tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1005.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimavanserin tartrate | |
CAS RN |
706782-28-7 | |
Record name | Pimavanserin tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706782287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimavanserin tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2~{R},3~{R})-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMAVANSERIN TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA83F1SJSR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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